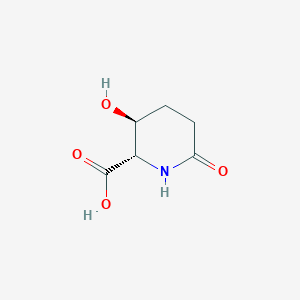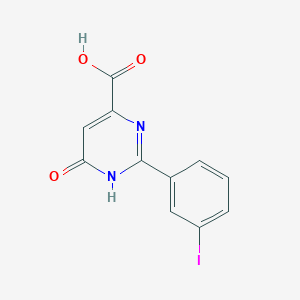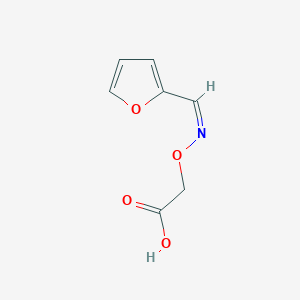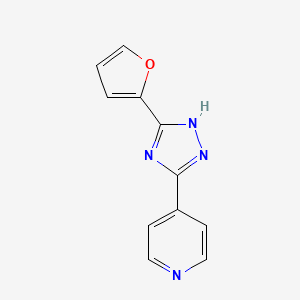![molecular formula C8H10BrN3S2 B11772562 2',4'-Dimethyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B11772562.png)
2',4'-Dimethyl-[4,5'-bithiazol]-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethyl-[4,5’-bithiazol]-2-amine hydrobromide typically involves the use of acidic ionic liquids as catalysts. These catalysts are effective and recyclable, making the process environmentally friendly and economical . The reaction conditions often include ultrasound irradiation, which helps achieve high yields under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and green chemistry approaches, such as the use of recyclable catalysts and ultrasound irradiation, suggests that industrial production could be both efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dimethyl-[4,5’-bithiazol]-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include pyridine hydrobromide perbromide for bromination . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination reactions can yield α-brominated products, which are significant intermediates in organic synthesis .
Scientific Research Applications
2’,4’-Dimethyl-[4,5’-bithiazol]-2-amine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Its derivatives are used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethyl-[4,5’-bithiazol]-2-amine hydrobromide involves its interaction with TRPV4 ion channels. It acts as a competitive antagonist, binding to the voltage-sensing-like domains of the TRPV4 channel and inhibiting its activity . This inhibition can lead to analgesic effects, making it a potential candidate for pain management .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethyl-4,4’-diaminodiphenylmethane: This compound is used in the production of polymers and resins.
2,4-Dibromo-3-pentanone: Used in the synthesis of various organic compounds.
Uniqueness
2’,4’-Dimethyl-[4,5’-bithiazol]-2-amine hydrobromide is unique due to its specific interaction with TRPV4 ion channels, which distinguishes it from other similar compounds. Its potential as a TRPV4 antagonist for pain treatment highlights its significance in medicinal chemistry .
Properties
Molecular Formula |
C8H10BrN3S2 |
|---|---|
Molecular Weight |
292.2 g/mol |
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C8H9N3S2.BrH/c1-4-7(13-5(2)10-4)6-3-12-8(9)11-6;/h3H,1-2H3,(H2,9,11);1H |
InChI Key |
QNOPMXUHKZMEPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[1,2-a]pyrazine-1-carboxylicacid, octahydro-, (1S,8aS)-](/img/structure/B11772479.png)




![2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B11772510.png)

![Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11772527.png)





![8-(Bicyclo[3.1.0]hexan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11772567.png)
